molecular formula C20H16N4OS B14952029 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B14952029
M. Wt: 360.4 g/mol
InChI Key: ZIRSOIPXOFEEOG-UHFFFAOYSA-N
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure substituted with a phenyl group and a carboxamide group linked to a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with appropriate aldehydes under acidic conditions to form the quinoline ring. The thiadiazole ring can be synthesized separately through the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. The final step involves coupling the quinoline and thiadiazole moieties through amide bond formation using reagents such as carbodiimides or acyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols .

Scientific Research Applications

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases . The thiadiazole ring’s presence enhances the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
  • N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-METHOXYBENZAMIDE
  • 2-(5-ETHYL-1,3,4-THIADIAZOL-2-YLIMINO)THIAZOLIDIN-4-ONE

Uniqueness

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with a thiadiazole ring, which imparts distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C20H16N4OS/c1-2-18-23-24-20(26-18)22-19(25)15-12-17(13-8-4-3-5-9-13)21-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3,(H,22,24,25)

InChI Key

ZIRSOIPXOFEEOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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